molecular formula C19H24O13 B591407 Parishin E

Parishin E

Cat. No.: B591407
M. Wt: 460.4 g/mol
InChI Key: XAIUTKHLNZBMEG-HUNOYVTQSA-N
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Mechanism of Action

Target of Action

Parishin E, a derivative of the traditional Chinese medicinal plant Gastrodia elata, primarily targets oxidative stress pathways. It is known to interact with enzymes involved in antioxidant defense, such as superoxide dismutase (SOD) and catalase . These enzymes play crucial roles in mitigating oxidative damage within cells.

Mode of Action

this compound enhances the activity of antioxidant enzymes, leading to a reduction in reactive oxygen species (ROS) levels. By binding to these enzymes, this compound stabilizes their active forms, thereby increasing their efficiency in neutralizing free radicals . This interaction helps in maintaining cellular redox balance and protecting cells from oxidative stress-induced damage.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidative stress response pathway. By boosting the activity of SOD and catalase, this compound reduces the accumulation of ROS, which can otherwise lead to cellular damage and apoptosis. This reduction in ROS levels also influences downstream signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses .

Pharmacokinetics

this compound exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed in the gastrointestinal tract and distributed throughout the body. The compound undergoes metabolism primarily in the liver, where it is converted into various metabolites. These metabolites are then excreted via the kidneys . The bioavailability of this compound is influenced by its stability in the gastrointestinal environment and its ability to cross cellular membranes.

Result of Action

At the molecular level, this compound’s action results in decreased oxidative stress and enhanced cellular defense mechanisms. This leads to improved cell survival and function, particularly in tissues prone to oxidative damage, such as the brain and liver . At the cellular level, this compound helps in maintaining mitochondrial integrity and function, thereby supporting overall cellular energy metabolism and reducing the risk of apoptosis.

Action Environment

The efficacy and stability of this compound are influenced by various environmental factors, including pH and temperature. Studies have shown that this compound is more stable in slightly acidic environments, which helps in maintaining its bioactivity during gastrointestinal transit . Additionally, the presence of other antioxidants in the diet can synergistically enhance the effects of this compound, providing a more robust defense against oxidative stress.

: Identification of Novel Parishin Compounds from the Twig of Maclura tricuspidata : pH as a Key Factor for the Quality Assurance of the Preparation of Gastrodiae Rhizoma Formula Granules

Properties

IUPAC Name

2-hydroxy-2-[2-oxo-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O13/c20-7-11-14(24)15(25)16(26)17(32-11)31-10-3-1-9(2-4-10)8-30-13(23)6-19(29,18(27)28)5-12(21)22/h1-4,11,14-17,20,24-26,29H,5-8H2,(H,21,22)(H,27,28)/t11-,14-,15+,16-,17-,19?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIUTKHLNZBMEG-HUNOYVTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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